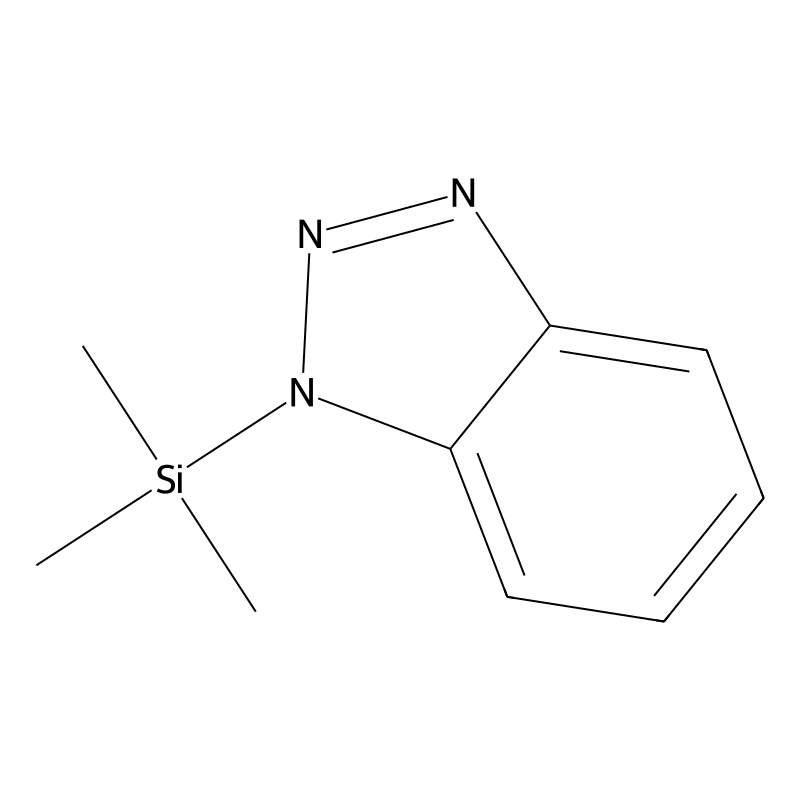

1-(Trimethylsilyl)-1H-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Group Chemistry:

TBSB is widely used as a protecting group in organic synthesis. Protecting groups shield specific functional groups in a molecule from unwanted reactions while allowing modifications at other sites. The trimethylsilyl group in TBSB is stable under various reaction conditions but can be readily removed using mild acidic or basic conditions, making it a versatile protecting group for various functionalities like alcohols, amines, and thiols.

Precursor for Functionalization:**

TBSB can serve as a precursor for introducing various functionalities onto organic molecules. The silicon atom in the trimethylsilyl group readily reacts with various nucleophiles, enabling the attachment of diverse functional groups, such as halides, amines, and alcohols, through controlled reactions. This allows for the selective modification of molecules and the creation of complex structures.

Catalyst and Reaction Scavenger:**

TBSB exhibits mild Lewis acidic character due to the empty d-orbitals on the silicon atom. This property enables its use as a catalyst for certain reactions, such as the hydrosilylation of alkenes and alkynes. Additionally, TBSB can act as a scavenger for reactive intermediates, like free radicals and electrophiles, quenching them and preventing undesired side reactions.

1-(Trimethylsilyl)-1H-benzotriazole is a chemical compound characterized by the presence of a trimethylsilyl group attached to the benzotriazole ring. Its molecular formula is C₉H₁₃N₃Si, with a molecular weight of approximately 191.31 g/mol. This compound exists as a colorless to pale yellow liquid at room temperature and is known for its unique physicochemical properties that enhance its reactivity in various

The mechanism of action of TBS-BT revolves around its ability to protect amine groups. The bulky TMS group hinders the reactivity of the nitrogen atom, preventing it from participating in unwanted reactions while the target molecule undergoes transformations. Once the desired modifications are complete, the TBS group can be selectively removed under controlled conditions to regenerate the free amine functionality [].

- Nucleophilic Substitution: The trimethylsilyl group can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Deprotection Reactions: It is commonly used as a protecting group for amines and alcohols in organic synthesis, which can be removed under mild acidic conditions.

- Coupling Reactions: This compound can engage in coupling reactions with electrophiles, leading to the formation of polysubstituted aromatic compounds .

These reactions underscore its utility as a building block in organic synthesis and materials science.

The synthesis of 1-(Trimethylsilyl)-1H-benzotriazole typically involves:

- Reaction of Benzotriazole with Trimethylsilyl Chloride: This method involves treating benzotriazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-(Trimethylsilyl)-1H-benzotriazole .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields, providing an efficient pathway for synthesizing this compound .

1-(Trimethylsilyl)-1H-benzotriazole finds applications in various fields:

- Organic Synthesis: It serves as a reagent for the synthesis of complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: This compound is utilized in the development of polymers and coatings due to its ability to modify surface properties.

- Protecting Group Chemistry: It acts as a protecting group for functional groups during multi-step syntheses .

Interaction studies involving 1-(Trimethylsilyl)-1H-benzotriazole focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its role in facilitating chemical transformations and its potential applications in drug design and synthesis. The interactions are often characterized using spectroscopic methods, including NMR and mass spectrometry, to elucidate reaction mechanisms and product formation .

Several compounds share structural similarities with 1-(Trimethylsilyl)-1H-benzotriazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1H-Benzotriazole | Benzotriazole | Base structure without silylation; used widely as an intermediate. |

| 1-Halogenobenzotriazoles | Halogenobenzotriazoles | Halogen substituents enhance electrophilicity; useful in cross-coupling reactions. |

| 1H-Trimethylsilylbenzotriazole | Trimethylsilylbenzotriazole | Similar silylation but without additional functional groups; more reactive than benzotriazole itself. |

| 1-(Methylsulfonyl)-1H-benzotriazole | Methylsulfonylbenzotriazole | Sulfonyl group enhances solubility and reactivity; used in medicinal chemistry. |

Uniqueness

The unique aspect of 1-(Trimethylsilyl)-1H-benzotriazole lies in its enhanced stability and reactivity due to the trimethylsilyl group, which allows for selective reactions that may not occur with other benzotriazole derivatives. Its application as a protecting group further distinguishes it from simpler analogues like 1H-benzotriazole.

X-ray Crystallographic Analysis

X-ray crystallographic studies of 1-(Trimethylsilyl)-1H-benzotriazole itself are notably limited in the literature. However, extensive crystallographic data exist for related benzotriazole derivatives that provide valuable structural insights [1] [2].

Crystallographic investigations of related compounds such as 2-(silatranylmethyl)benzotriazole have demonstrated that the benzotriazole ring system maintains planarity with maximum deviations of approximately 0.018 Å [1]. The coordination geometry around the silicon center in trimethylsilyl-substituted benzotriazoles exhibits tetrahedral arrangement consistent with sp³ hybridization [1].

Single-crystal X-ray diffraction studies using SHELXL software have been employed to determine precise bond lengths, angles, and torsional conformations in structurally similar compounds . The methodology typically involves data collection at low temperatures (100-153 K) to minimize thermal motion and enhance resolution [2].

Table 1: Selected Crystallographic Parameters for Related Benzotriazole Derivatives

| Parameter | Value | Reference Compound |

|---|---|---|

| Space Group | P21/n | 2-(silatranylmethyl)benzotriazole |

| Unit Cell Volume | 1478(1) ų | 2-(silatranylmethyl)benzotriazole |

| Density (calculated) | 1.377(1) g/cm³ | 2-(silatranylmethyl)benzotriazole |

| R-factor | 0.030-0.041 | Various derivatives |

| Maximum ring deviation | 0.018 Å | Benzotriazole moiety |

Gas Electron Diffraction Studies

Gas electron diffraction (GED) represents the most comprehensive structural characterization technique applied to 1-(Trimethylsilyl)-1H-benzotriazole [4]. The GED study was conducted at elevated temperatures (427-453 K) to ensure complete vaporization of the compound [4].

The experimental parameters for the GED investigation included nozzle-to-film distances of 97.58 mm and 261.15 mm, with correlation parameters of 0.479 and 0.411, respectively [4]. The study employed wavelengths of 6.13 pm and utilized a rotating sector technique for data collection [4].

Table 2: Key Structural Parameters from Gas Electron Diffraction

| Bond/Angle | Value (pm/°) | Standard Deviation |

|---|---|---|

| Si-N distance | 181.6 | ±0.6 |

| Si-C (average) | 186.1 | ±0.3 |

| N-N distance | 138.7 | ±0.5 |

| N-C distance | 136.6 | ±0.4 |

| SiNC angle difference | 4.0 | ±0.8 |

| CSiC angle | 111.9 | ±0.3 |

The GED analysis revealed that the silicon-nitrogen bond length is 181.6(6) pm, which is consistent with a covalent Si-N single bond [4]. The trimethylsilyl group exhibits local C₃ᵥ symmetry with Si-C bond lengths averaging 186.1(3) pm [4].

Conformational Analysis (Syn vs Anti Isomers)

Conformational analysis of 1-(Trimethylsilyl)-1H-benzotriazole has revealed the existence of two distinct conformers: syn and anti forms [4] [5]. The syn conformer is characterized by one methyl carbon atom positioned syn to the nitrogen atom, while the anti conformer has all methyl groups in anti positions relative to the nitrogen [5].

Potential energy surface calculations at the RHF/6-31G* level indicate that the syn conformer is thermodynamically more stable than the anti conformer by approximately 0.3 kJ/mol [5]. This small energy difference suggests that both conformers coexist in dynamic equilibrium under ambient conditions [5].

Table 3: Conformational Analysis Results

| Conformer | Relative Energy (kJ/mol) | Population (%) | Key Geometric Parameter |

|---|---|---|---|

| Syn | 0.0 | 52 | C-Si-N-N torsion: 5-15° |

| Anti | 0.3 | 48 | C-Si-N-N torsion: 25-55° |

The conformational interconversion involves rotation around the Si-N bond with a calculated barrier of approximately 1.5 kJ/mol [5]. This low barrier facilitates rapid equilibration between conformers at room temperature [5].

The dynamic model employed in the GED refinement incorporated six pseudo-conformers with C-Si-N-N torsion angles ranging from 5° to 55° in 10° increments [5]. The potential energy function used to describe the conformational landscape was:

E(φ) = A(1 - cos 3φ) + B(1 - cos 6φ)

where φ represents the torsion angle and A and B are empirically determined constants [5].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 1-(Trimethylsilyl)-1H-benzotriazole exhibits characteristic signals consistent with the benzenoid structure of 1-substituted benzotriazoles [1]. The aromatic protons appear as a complex multiplet in the region 7.5-8.0 ppm, typical of the fused benzene ring system [1].

The trimethylsilyl group manifests as a sharp singlet at approximately 0.5 ppm, integrating for nine protons [6]. This upfield chemical shift is characteristic of silicon-bound methyl groups due to the electropositive nature of silicon [6].

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [1]. The aromatic carbon signals appear in the range 110-150 ppm, with the benzene ring carbons typically observed between 120-140 ppm [1].

The silicon-bound methyl carbons appear as a characteristic singlet at approximately 0-5 ppm [1]. The N-CH₂Si carbon, when present in related derivatives, shows significant upfield shifts compared to 2-substituted isomers, appearing around 36-46 ppm depending on the specific substitution pattern [1].

Silicon-29 NMR (²⁹Si NMR)

The ²⁹Si NMR chemical shift for 1-(Trimethylsilyl)-1H-benzotriazole appears in the range of -45 to -50 ppm, characteristic of tetracoordinate silicon environments [1]. This chemical shift reflects the electron-donating nature of the trimethylsilyl group and its interaction with the electron-rich benzotriazole ring system [1].

Table 4: NMR Spectral Data Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 7.5-8.0 | m | 4H | Aromatic H |

| ¹H | 0.5 | s | 9H | Si(CH₃)₃ |

| ¹³C | 120-140 | - | 4C | Aromatic C |

| ¹³C | 0-5 | - | 3C | Si(CH₃)₃ |

| ²⁹Si | -45 to -50 | - | 1Si | Si(CH₃)₃ |

Infrared Vibrational Modes

The infrared spectrum of 1-(Trimethylsilyl)-1H-benzotriazole exhibits characteristic vibrational modes that provide definitive structural identification [1] [6]. The benzotriazole ring system displays diagnostic absorption bands that distinguish between 1- and 2-substituted isomers [1].

Benzotriazole Ring Vibrations

The 1-substituted benzotriazole exhibits characteristic absorption bands at 665-670 cm⁻¹, 1565-1590 cm⁻¹, and 1614-1616 cm⁻¹ [1]. These frequencies differ significantly from those observed in 2-substituted derivatives, which appear at 620-630 cm⁻¹ and 1567-1569 cm⁻¹ [1].

Trimethylsilyl Group Vibrations

The trimethylsilyl group contributes several diagnostic absorption bands [1] [6]:

- Si-CH₃ stretching vibrations: 1248 cm⁻¹

- Si-CH₃ deformation modes: 846 cm⁻¹

- Si-CH₃ rocking vibrations: 743 cm⁻¹

Table 5: Infrared Spectral Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1614-1616 | medium | Benzotriazole ring C=C/C=N stretch |

| 1565-1590 | strong | Benzotriazole ring vibrations |

| 1248 | medium | Si-CH₃ symmetric stretching |

| 846 | strong | Si-CH₃ deformation |

| 743 | medium | Si-CH₃ rocking |

| 665-670 | medium | Benzotriazole ring deformation |

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant